[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate;hydrochloride
描述
This compound, identified as LX-7101 Hydrochloride (), features a pyrrolo[2,3-d]pyrimidine core, a bicyclic heteroaromatic system structurally analogous to purine nucleosides. The molecule incorporates a 4-(aminomethyl)piperidine-4-carbonyl group linked to a phenyl ring bearing an N,N-dimethylcarbamate moiety. The hydrochloride salt enhances water solubility, a critical factor for bioavailability. Pyrrolo[2,3-d]pyrimidine derivatives are known for their biological relevance, including kinase inhibition and antibiotic activity ().
属性
CAS 编号 |
1374644-80-0 |
|---|---|
分子式 |
C23H30ClN7O3 |
分子量 |
488.0 g/mol |
IUPAC 名称 |
[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C23H29N7O3.ClH/c1-15-12-25-19-18(15)20(27-14-26-19)30-9-7-23(13-24,8-10-30)21(31)28-16-5-4-6-17(11-16)33-22(32)29(2)3;/h4-6,11-12,14H,7-10,13,24H2,1-3H3,(H,28,31)(H,25,26,27);1H |
InChI 键 |
ZQRGQMCNRINKRN-UHFFFAOYSA-N |
SMILES |
CC1=CNC2=C1C(=NC=N2)N3CCC(CC3)(CN)C(=O)NC4=CC(=CC=C4)OC(=O)N(C)C.Cl |
规范 SMILES |
CC1=CNC2=C1C(=NC=N2)N3CCC(CC3)(CN)C(=O)NC4=CC(=CC=C4)OC(=O)N(C)C.Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
LX-7101 hydrochloride |
产品来源 |
United States |
准备方法
LX7101 盐酸盐的合成涉及在受控条件下进行的多个步骤。 一种合成路线包括将 3-氨基苯基-N,N-二甲基氨基甲酸酯与三光气在无水四氢呋喃中于 0°C 下反应,然后加入 (S)-5-甲基-4-(3-甲基哌嗪-1-基)-7H-吡咯并[2,3-d]嘧啶 . 反应用甲醇淬灭,产物用快速柱层析纯化 .
化学反应分析
LX7101 盐酸盐会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可被氧化,导致形成氧化衍生物。
还原: 可进行还原反应以修饰分子中的官能团。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂 . 生成的主要产物取决于所用的特定反应条件和试剂。
科学研究应用
Pharmacological Investigations
LX-7101 has been under investigation in clinical trials for its efficacy in treating primary open-angle glaucoma and ocular hypertension . The compound functions as an inhibitor of specific enzymes involved in the regulation of intraocular pressure. Clinical trial NCT01528111 evaluated its safety, tolerability, and efficacy, indicating promising results in lowering intraocular pressure compared to placebo treatments .
Chemical Synthesis and Derivatives
Research into the synthesis of LX-7101 has revealed various synthetic pathways that yield high purity and yield. The compound can be synthesized through multi-step reactions involving key intermediates derived from pyrrolo[2,3-d]pyrimidine structures. These synthetic approaches are crucial for developing related compounds with optimized pharmacological profiles .
Potential in Cancer Therapy
Emerging studies suggest that LX-7101 and its derivatives may possess anticancer properties due to their ability to inhibit tumor growth through modulation of cellular signaling pathways. The compound's structure allows it to interact with various biological targets, potentially leading to the development of novel cancer therapeutics .
Data Tables
| Trial ID | Condition | Phase | Status |
|---|---|---|---|
| NCT01528111 | Primary Open-Angle Glaucoma | Phase II | Completed |
Case Study 1: Clinical Efficacy in Glaucoma
In a clinical trial involving patients with primary open-angle glaucoma, LX-7101 was administered over a period of several weeks. Results indicated a statistically significant reduction in intraocular pressure compared to baseline measurements and placebo controls. The trial highlighted the compound's potential as a therapeutic agent for managing chronic ocular conditions.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of LX-7101 revealed that variations in reaction conditions could significantly affect yield and purity. A study employing different solvents and catalysts demonstrated that using dimethylformamide as a solvent improved the overall efficiency of the synthesis process while maintaining high product quality.
作用机制
LX7101 盐酸盐通过抑制 LIM 激酶 1 和 2 以及 Rho 相关激酶 1 和 2 来发挥其作用。 这些激酶在调节肌动蛋白细胞骨架方面起着至关重要的作用,而肌动蛋白细胞骨架会影响细胞形状、运动和分裂 . 通过抑制这些激酶,LX7101 盐酸盐降低眼压,使其成为治疗青光眼的潜在候选药物 .
相似化合物的比较
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities
All compared compounds share the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a key pharmacophore enabling interactions with enzymatic targets such as kinases (). Substitutions on the piperidine or adjacent groups modulate physicochemical properties and target selectivity.
Key Analogs and Differentiation
N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride ()
- Structure: Methylated piperidine at the 3R,4R positions; lacks the carbamate and aminomethyl groups.
- Properties : Water-soluble hydrochloride salt; basic character due to the amine group.
- Differentiation : Simpler substitution pattern may reduce steric hindrance but limit metabolic stability compared to LX-7101’s carbamate group.
(3R)-1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine ()
- Structure : Unmodified piperidine with an amine at the 3R position.
- Properties : Formula C₁₁H₁₅N₅; smaller molecular weight (267.76 g/mol) vs. LX-7101.
- Differentiation: Absence of aminomethyl and carbamate groups likely reduces lipophilicity and target affinity compared to LX-7101.
AZD5363 ()
- Structure : Piperidine-4-carboxamide linked to a chlorophenyl and hydroxypropyl group.
- Application : Clinical kinase inhibitor (AKT).
- Differentiation : Bulky chlorophenyl substituent enhances target specificity but may reduce solubility relative to LX-7101’s carbamate.
1-(((5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)methyl)cyclobutan-1-ol ()
Comparative Analysis Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight | Solubility | Pharmacological Inference |
|---|---|---|---|---|---|
| LX-7101 Hydrochloride | Pyrrolo[2,3-d]pyrimidine | 4-(Aminomethyl)piperidine-4-carbonyl; phenyl N,N-dimethylcarbamate | ~550 g/mol* | High (HCl salt) | Enhanced stability, kinase inhibition potential |
| N-Methyl-N-[(3R,4R)-4-methyl... | Pyrrolo[2,3-d]pyrimidine | Methylated piperidine (3R,4R) | ~350 g/mol | Moderate | Potential CNS activity |
| AZD5363 | Pyrrolo[2,3-d]pyrimidine | Piperidine-4-carboxamide; chlorophenyl, hydroxypropyl | 465.92 g/mol | Moderate | AKT inhibitor |
| (3R)-1-(Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine | Pyrrolo[2,3-d]pyrimidine | Piperidin-3-amine | 267.76 g/mol | Low | Base structure for further derivatization |
*Estimated based on structural similarity.
Discussion of Substituent Impact
- N,N-Dimethylcarbamate (LX-7101): Enhances metabolic stability by resisting esterase cleavage compared to ester groups (e.g., ’s cyclobutanol) .
- Chlorophenyl (AZD5363) : Increases hydrophobicity, favoring membrane penetration but reducing aqueous solubility .
生物活性
The compound 3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate; hydrochloride (CAS No. 1192189-69-7) is a complex organic molecule with significant biological activity. It has garnered attention due to its potential as a therapeutic agent, particularly in the context of cancer treatment and other diseases influenced by kinase signaling pathways. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Molecular Structure and Characteristics
- Molecular Formula : C23H29N7O3
- Molecular Weight : 451.52 g/mol
- Solubility : Insoluble in water, ethanol, and DMSO
- Storage Conditions : Recommended storage at -20°C in a dark place
| Property | Value |
|---|---|
| CAS Number | 1192189-69-7 |
| Molecular Weight | 451.52 g/mol |
| Density | 1.327±0.06 g/cm³ (predicted) |
| pKa | 13.96±0.70 (predicted) |
| Color | White to off-white |
The compound functions primarily as a dual inhibitor of Rho-associated protein kinase (ROCK) and LIM kinases (LIMK) . These kinases play crucial roles in regulating cytoskeletal dynamics and cell signaling pathways associated with growth and survival, particularly in cancer cells.
- ROCK Inhibition : ROCK is involved in various cellular processes including smooth muscle contraction, cell migration, and proliferation. Inhibition of ROCK can lead to relaxation of the trabecular meshwork, potentially lowering intraocular pressure, which is beneficial in glaucoma treatment.
- LIMK Inhibition : LIMK regulates actin dynamics by phosphorylating cofilin, a protein that depolymerizes actin filaments. By inhibiting LIMK, the compound can alter cytoskeletal structures, affecting cell motility and proliferation.
Antitumor Activity
Research has demonstrated that the compound exhibits significant antitumor effects by modulating key signaling pathways:
- In Vivo Studies : In studies involving human tumor xenografts in nude mice, the compound showed strong inhibition of tumor growth at well-tolerated doses. Biomarkers associated with PKB/Akt signaling were effectively modulated, indicating its potential as an antitumor agent .
Anti-inflammatory Effects
Recent investigations into related pyrimidine derivatives have highlighted their anti-inflammatory properties, which may extend to this compound:
- Mechanism : Pyrimidines have been shown to inhibit the expression and activity of key inflammatory mediators such as COX enzymes and nitric oxide synthase (iNOS). This suggests that similar mechanisms could be at play with our target compound .
Table 2: Biological Activities Summary
| Activity Type | Effect/Outcome |
|---|---|
| ROCK Inhibition | Lowers intraocular pressure |
| LIMK Inhibition | Alters cytoskeletal dynamics |
| Antitumor Activity | Inhibits growth of tumor xenografts |
| Anti-inflammatory | Potential inhibition of COX enzymes |
Case Study 1: Antitumor Efficacy
In a study published by Harrison et al., the efficacy of the compound was evaluated in mice bearing human tumor xenografts. The results indicated a marked reduction in tumor size compared to control groups, supporting its role as a promising anticancer agent .
Case Study 2: Glaucoma Treatment Potential
Research focusing on glaucoma treatment demonstrated that dual inhibition of ROCK and LIMK could effectively reduce intraocular pressure in animal models. The compound's ability to relax the trabecular meshwork was highlighted as a significant therapeutic mechanism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
